molecular formula C13H11NO B1393770 4-(4-Methylphenyl)pyridine-2-carbaldehyde CAS No. 1287218-05-6

4-(4-Methylphenyl)pyridine-2-carbaldehyde

Cat. No.: B1393770
CAS No.: 1287218-05-6
M. Wt: 197.23 g/mol
InChI Key: TYTALFZGYDQCGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines, such as “4-(4-Methylphenyl)pyridine-2-carbaldehyde”, has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods. For example, the Fourier transform infrared, Fourier transform Raman, and UV–visible spectra can be recorded to determine structure parameters in the ground state .


Chemical Reactions Analysis

Chemically, 4-Pyridinecarboxaldehyde, a related compound, exhibits reactivity towards various nucleophiles. It can undergo reactions such as condensation, reduction, and oxidation. Additionally, it can participate in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon .


Physical And Chemical Properties Analysis

“this compound” is a yellow liquid at room temperature and has a strong, pungent odor. It is sparingly soluble in water but dissolves readily in organic solvents .

Scientific Research Applications

Synthesis and Characterization

  • Formation of Ferrocenyl-Pyridylmethyl Pyrazoles : The reaction of pyridine-4-carbaldehyde with ferrocenyl-4,5-dihydropyrazoles produces ferrocenyl-pyridylmethyl pyrazoles, with their structures established by spectroscopic data and X-ray diffraction (López et al., 2004).

  • Chiral Macrocyclic or Linear Pyridine Carboxamides : The synthesis of chiral linear and macrocyclic bridged pyridines from pyridine-2,6-dicarbonyl dichloride has been reported, with antimicrobial screening of the synthesized compounds also conducted (Al-Salahi et al., 2010).

Biological and Medicinal Chemistry

  • Antimicrobial Activity of Chitosan Schiff Bases : Schiff bases of chitosan, formed from heteroaryl pyrazole derivatives including pyridine-4-carbaldehyde, have been synthesized and characterized. They exhibit antimicrobial activity against various bacteria and fungi, with the activity dependent on the type of the Schiff base moiety (Hamed et al., 2020).

  • Semicarbazato Complexes of Oxotungsten(VI) : Schiff bases formed from the condensation of aldehydes like 2-pyridine carbaldehyde have been studied for their bonding mode with the metal atom based on spectroscopic studies (Kanoongo et al., 1990).

Chemical Properties and Applications

  • Spectroscopy, Photochemistry, and Electrochemistry : The tetracarbonyl-diimine complexes [M(CO)4(α-diimine)], involving pyridine-2-carbaldehyde, have been studied for their structural, spectroscopic, electrochemical, and photochemical properties (Vlček, 2002).

  • Formation of 1,2,4-Triazines and Oxides : Substituted pyridine-2-carbaldehydes have been utilized in heterocyclization to form 3-(pyridin-2-yl)-1,2,4-triazines or oxides, with procedures proposed for the synthesis of initial pyridinecarbaldehydes (Krinochkin et al., 2017).

Crystallography and Structural Analysis

  • Hydrogen-Bonded Frameworks and Sheets : Molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde have been analyzed for their hydrogen-bonded structures, contributing to the understanding of polarized electronic structures and three-dimensional framework structures (Low et al., 2007).

Mechanism of Action

Target of Action

The primary target of 4-(4-Methylphenyl)pyridine-2-carbaldehyde is the aldehyde functional group. This group is subject to nucleophilic attack, specifically by amines to form Schiff bases . These Schiff bases serve as bidentate ligands , which are compounds that can bind to a central metal atom to form a coordination complex .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It can undergo reactions such as condensation, reduction, and oxidation . Additionally, it can participate in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of Schiff bases through the reaction of the aldehyde group with amines . This process can lead to the formation of robust iminopyridine complexes . The downstream effects of these reactions can influence various biochemical processes, including coordination chemistry and pharmaceutical applications .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to form Schiff bases and iminopyridine complexes . These complexes can be remarkably robust , suggesting that they could have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, the pH of the environment can affect the compound’s reactivity Additionally, the presence of other reactive species or compounds in the environment could potentially interfere with its actions.

Properties

IUPAC Name

4-(4-methylphenyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-2-4-11(5-3-10)12-6-7-14-13(8-12)9-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTALFZGYDQCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254103
Record name 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287218-05-6
Record name 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287218-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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